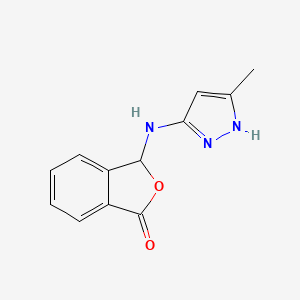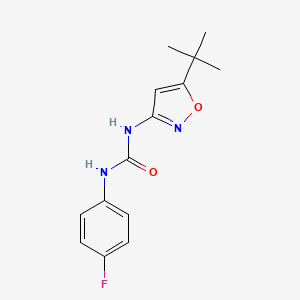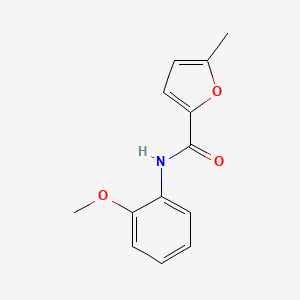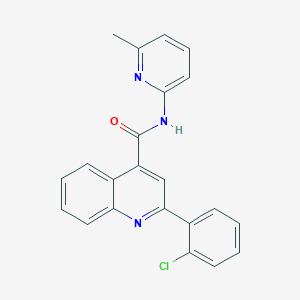![molecular formula C14H22N2O2S B10968836 1-phenyl-N-[2-(piperidin-1-yl)ethyl]methanesulfonamide](/img/structure/B10968836.png)
1-phenyl-N-[2-(piperidin-1-yl)ethyl]methanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
PHENYL-N-(2-PIPERIDINOETHYL)METHANESULFONAMIDE is an organic compound that belongs to the class of sulfonamides It features a phenyl group attached to a methanesulfonamide moiety, which is further connected to a piperidine ring via an ethyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of PHENYL-N-(2-PIPERIDINOETHYL)METHANESULFONAMIDE typically involves the reaction of phenylmethanesulfonyl chloride with 2-(piperidin-2-yl)ethylamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the process. The reaction conditions usually involve stirring the reactants in an organic solvent like dichloromethane at a low temperature to control the reaction rate and yield a high-purity product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure consistency and high yield. The product is typically purified through recrystallization or chromatography techniques to achieve the desired purity levels required for its applications .
Chemical Reactions Analysis
Types of Reactions
PHENYL-N-(2-PIPERIDINOETHYL)METHANESULFONAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfonamide nitrogen or the piperidine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Secondary amines.
Substitution: N-alkyl or N-acyl derivatives
Scientific Research Applications
PHENYL-N-(2-PIPERIDINOETHYL)METHANESULFONAMIDE has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of complex organic compounds
Mechanism of Action
The mechanism of action of PHENYL-N-(2-PIPERIDINOETHYL)METHANESULFONAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. The piperidine ring may enhance the compound’s binding affinity and specificity towards its targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
PHENYL-N-(2-PIPERIDINOETHYL)METHANESULFONAMIDE: shares structural similarities with other sulfonamides and piperidine derivatives, such as:
Uniqueness
The uniqueness of PHENYL-N-(2-PIPERIDINOETHYL)METHANESULFONAMIDE lies in its combined structural features, which confer specific chemical reactivity and biological activity. The presence of both the sulfonamide and piperidine moieties allows for versatile applications in various fields, distinguishing it from other similar compounds .
Properties
Molecular Formula |
C14H22N2O2S |
|---|---|
Molecular Weight |
282.40 g/mol |
IUPAC Name |
1-phenyl-N-(2-piperidin-1-ylethyl)methanesulfonamide |
InChI |
InChI=1S/C14H22N2O2S/c17-19(18,13-14-7-3-1-4-8-14)15-9-12-16-10-5-2-6-11-16/h1,3-4,7-8,15H,2,5-6,9-13H2 |
InChI Key |
HXIDUCICCQNALN-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)CCNS(=O)(=O)CC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-{5-[(4-Chloro-1H-pyrazol-1-YL)methyl]-2-furyl}-8,9,10,11-tetrahydro[1]benzothieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine](/img/structure/B10968763.png)

![Methyl 2-{[(2,4,5-trichlorophenyl)sulfonyl]amino}acetate](/img/structure/B10968770.png)

![1-(3-Methoxyphenyl)-3-[1-(propan-2-yl)piperidin-4-yl]urea](/img/structure/B10968781.png)
![6-[(1-Ethylpiperidin-4-yl)carbamoyl]cyclohex-3-ene-1-carboxylic acid](/img/structure/B10968782.png)
![N-[1-(3-fluorobenzyl)-1H-1,2,4-triazol-3-yl]-2,4,6-trimethylbenzenesulfonamide](/img/structure/B10968784.png)
![2-(3-propoxyphenyl)-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one](/img/structure/B10968790.png)
![4-chloro-1-[(4-methoxyphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B10968802.png)

![2-({5-[1-(4-tert-butylphenoxy)ethyl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(furan-2-ylmethyl)acetamide](/img/structure/B10968807.png)

